4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
The compound “4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyloxy group, a thiophen-2-ylmethyl group, and an indole-2-carboxamide group . These groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anticholinesterase Activity
- Some indole derivatives have been synthesized and tested for their anticholinesterase activity. It was found that the introduction of benzyloxy moiety can improve anti-AChE activity. This is significant for potential treatments of diseases like Alzheimer's where cholinesterase inhibitors are used (Ghanei-Nasab et al., 2016).
Antimicrobial Properties
- The synthesis of thiophene-2-carboxamides and their antimicrobial evaluation have been investigated. This research contributes to the understanding of the potential use of these compounds in combating microbial infections (Talupur et al., 2021).
Spectroscopic and X-ray Analysis
- The spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a compound similar in structure, has been carried out. This analysis is crucial for understanding the molecular structure and potential applications of these compounds in medicinal chemistry (Al-Ostoot et al., 2019).
Synthesis and Characterization
- The synthesis and characterization of various newer 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides have been described. These compounds are important intermediates for the synthesis of pharmacologically active compounds (Jain et al., 2005).
Molecular Docking Studies
- Molecular docking studies have been performed to understand the potential binding and interaction of these compounds with biological targets. Such studies are essential for drug discovery and development (Cakmak et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenylmethoxy-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-21(22-13-16-8-5-11-26-16)19-12-17-18(23-19)9-4-10-20(17)25-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUSCNMNUCBHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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